6-(Difluoromethyl)-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204298-78-1 |
|---|---|
Molecular Formula |
C8H6F2N2 |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
6-(difluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)5-1-2-6-4-11-12-7(6)3-5/h1-4,8H,(H,11,12) |
InChI Key |
SCHQFFFUHXWGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Foundational Approaches to 1H-Indazole Core Synthesis
The construction of the 1H-indazole scaffold is a critical first step, with several established methods providing access to this important heterocyclic motif. These approaches often rely on cyclization reactions that form the bicyclic ring system from appropriately substituted aromatic precursors.
Annulation Reactions for Indazole Ring Formation
Annulation reactions, particularly [3+2] cycloadditions, represent a powerful and versatile strategy for constructing the 1H-indazole skeleton. nih.govorganic-chemistry.org This approach typically involves the reaction of an aryne, a highly reactive intermediate, with a three-atom component such as a diazo compound or a hydrazone. nih.govorganic-chemistry.org
The reaction of arynes with hydrazones can be tailored to produce different substitution patterns on the indazole ring. organic-chemistry.org For instance, using N-tosylhydrazones as the three-atom component can lead to 3-substituted indazoles through an annulation/elimination process or via the in-situ generation of diazo compounds. nih.govorganic-chemistry.org Alternatively, employing N-aryl or N-alkylhydrazones can yield 1,3-disubstituted indazoles through an annulation/oxidation mechanism. nih.govorganic-chemistry.org These reactions are valued for their mild conditions and tolerance for various functional groups on the starting materials. nih.gov
Table 1: [3+2] Annulation for 1H-Indazole Synthesis organic-chemistry.org
| Aryne Precursor | Hydrazone Type | Key Conditions | Product Type |
|---|---|---|---|
| o-(Trimethylsilyl)aryl triflate | N-Tosylhydrazone | CsF or KF, THF or MeCN | 3-Substituted 1H-Indazole |
| o-(Trimethylsilyl)aryl triflate | N-Aryl/Alkylhydrazone | CsF or KF, THF or MeCN | 1,3-Disubstituted 1H-Indazole |
Reactions of Hydrazine (B178648) with Ortho-Fluoro Carbonyl Derivatives
A classical and highly practical method for synthesizing the 1H-indazole ring involves the condensation and subsequent cyclization of hydrazine with ortho-halo carbonyl compounds, particularly ortho-fluorobenzaldehydes. chemicalbook.comclockss.orggoogle.com This method is straightforward and avoids many of the harsh conditions or undesirable byproducts associated with other routes. clockss.orggoogle.comresearchgate.net
The reaction proceeds by the initial formation of a hydrazone intermediate from the ortho-fluorobenzaldehyde and hydrazine. researchgate.net Subsequent heating promotes an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom to close the ring, forming the 1H-indazole. chemicalbook.comresearchgate.net Using hydrazine hydrate (B1144303) as both a reactant and solvent can facilitate a smooth cyclization. researchgate.net A significant advantage of this method is its applicability to large-scale preparations and the avoidance of a competitive Wolf-Kishner reduction, which can be an issue when starting directly from certain aldehydes. researchgate.net The use of O-methyloxime derivatives of the benzaldehyde (B42025) can also effectively eliminate this side reaction. researchgate.net
Regioselective Introduction of the Difluoromethyl Group
Once the indazole core is formed, the introduction of the difluoromethyl (-CHF2) group is the next critical transformation. The challenge lies in achieving regioselectivity, placing the group at the desired position on either a nitrogen or a carbon atom of the indazole ring.
N-Difluoromethylation Strategies via Chlorodifluoromethane (B1668795)
Chlorodifluoromethane (CHClF2) is a readily available reagent for introducing the difluoromethyl group onto a nitrogen atom of the indazole ring. thieme-connect.com The reaction proceeds through the generation of difluorocarbene (:CF2) in the presence of a base, which is then trapped by the N-anion of the indazole. researchgate.net A primary challenge in the N-difluoromethylation of 1H-indazoles is controlling the regioselectivity between the two ring nitrogens (N1 and N2). thieme-connect.com
Extensive optimization of reaction parameters such as the base, solvent, and stoichiometry is often necessary to achieve high selectivity for the desired N1-difluoromethylated product. thieme-connect.com For example, in the N-alkylation of 3-iodoindazole, using a 2:1 ratio of aqueous potassium hydroxide (B78521) to a prepared 2-M stock solution of chlorodifluoromethane in acetonitrile (B52724) provided excellent N1-regioselectivity (>99:1) and a good yield of the desired 1-(difluoromethyl)-3-iodo-1H-indazole. thieme-connect.com Phase-transfer catalysis conditions, using a catalyst like benzyltriethylammonium chloride (TEBAC) with concentrated aqueous sodium hydroxide, have also been employed for the N-difluoromethylation of various nitrogen heterocycles. researchgate.net
Table 2: Optimization of N1-Difluoromethylation of 3-Iodoindazole thieme-connect.com
| Base | Solvent | Reagent Ratio (Base:CHClF₂) | Yield (N1-isomer) | Regioselectivity (N1:N2) |
|---|---|---|---|---|
| NaH | DMF | - | Low | Poor |
| K₂CO₃ | MeCN | - | 25% | 1:1 |
| aq. KOH | MeCN | 2:1 | 66% | >99:1 |
| aq. KOH | MeCN | 1:1 | 55% | 9:1 |
Direct C-Difluoromethylation Procedures
Direct C-H difluoromethylation offers a more atom-economical approach by avoiding the need for pre-functionalized substrates. dntb.gov.ua These methods typically involve the generation of a difluoromethyl radical (•CHF2), which then attacks the electron-rich heterocycle. dntb.gov.ua
Visible-light-promoted photoredox catalysis has emerged as a powerful tool for this transformation. dntb.gov.ua Using an organic photocatalyst, such as Rose Bengal, and a difluoromethyl radical precursor like sodium difluoromethanesulfinate (CF2HSO2Na), various heterocycles can be difluoromethylated under mild conditions. dntb.gov.ua An electrochemical approach has also been developed for the regioselective C3–H difluoromethylation of 2H-indazoles at room temperature. dntb.gov.ua These methods represent a green and sustainable alternative to traditional approaches that may require harsh reagents or metal catalysts. dntb.gov.ua
Transition-Metal-Catalyzed Difluoromethylation Approaches
Transition-metal catalysis provides another effective avenue for the introduction of a difluoromethyl group onto the indazole scaffold. nih.govacs.org These methods often rely on C-H activation and functionalization, enabling the direct conversion of a C-H bond to a C-CF2H bond. nih.govacs.org
Nickel and palladium are commonly used catalysts for these transformations. nih.govresearchgate.net For instance, nickel catalysis can achieve divergent regioselective Csp2-H difluoromethylation of aromatic amines, where the selectivity can be controlled by the choice of a directing group. nih.gov Similarly, palladium-catalyzed reactions have been used for the para-selective C-H difluoromethylation of aromatic carbonyls, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. acs.org While direct examples for the 6-position of indazole are specific, these methodologies showcase the potential for regioselective C-H difluoromethylation of the benzene (B151609) ring portion of the indazole molecule through careful selection of directing groups and catalytic systems. nih.govacs.org
Synthesis of Substituted 6-(Difluoromethyl)-1H-Indazole Derivatives
The synthesis of substituted this compound derivatives is a focal point of research, driven by their potential applications. Methodologies have been developed to introduce a variety of functional groups onto the indazole core, enhancing its structural diversity. These strategies primarily involve the functionalization of the pre-formed this compound scaffold or the cyclization of appropriately substituted precursors.
The indazole ring of this compound is amenable to functionalization at several carbon positions, allowing for the introduction of diverse substituents.
C-3 Position: The C-3 position is a common site for modification. Halogenation, particularly iodination, serves as a key step to introduce a versatile handle for further cross-coupling reactions. chim.itmdpi.com For instance, 1H-indazole can be iodinated at the C-3 position using iodine and potassium hydroxide in DMF. mdpi.com While direct C-3 alkylation is challenging due to the electronic properties of the ring, it can be achieved under specific conditions. mit.edu A highly C-3 selective allylation of N-protected indazoles has been developed using copper hydride (CuH) catalysis, enabling the synthesis of C-3 allyl 1H-indazoles with quaternary stereocenters. mit.edu Suzuki-Miyaura cross-coupling reactions of 3-iodo-1H-indazole derivatives with various organoboronic acids are also widely employed to introduce aryl or heteroaryl groups at this position, often catalyzed by palladium complexes. mdpi.com
C-4 and C-7 Positions: Functionalization at the C-4 and C-7 positions can be achieved through directed synthesis starting from substituted benzene precursors. A patented method describes the synthesis of 6-bromo-4-(difluoromethyl)-7-methyl-1H-indazole. google.com This process starts with 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene, which undergoes ortho-lithiation with LDA followed by reaction with an N-aminoaziridine derivative and subsequent cyclization to form the indazole ring. google.com This demonstrates a strategy where substituents at C-4 and C-7 are incorporated into the starting materials before the indazole ring is constructed.
C-5 Position: The C-5 position can be functionalized, for example, through amination reactions. The synthesis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine from a 6-nitro indazole derivative showcases a reduction of a nitro group followed by reductive amination. nih.gov Although this example is for a 6-amino derivative, similar strategies involving nitration followed by reduction can be applied to introduce amino groups at other positions, which can then be further derivatized.
The table below summarizes various functionalization reactions on the indazole ring.
| Position | Reaction Type | Reagents and Conditions | Product Type | Yield | Reference |
| C-3 | Iodination | I₂, KOH, DMF, 25°C, 1h | 3-Iodo-1H-indazole | --- | mdpi.com |
| C-3 | Suzuki-Miyaura Coupling | 3-Iodo-1-Boc-indazole, Arylboronic acid, PdCl₂(dppf), K₂CO₃, BMImBF₄/H₂O, 100°C | 3-Aryl-1-Boc-1H-indazole | High | mdpi.com |
| C-3 | Allylation | N-(benzoyloxy)indazole, Allyl boronate, CuH catalyst, Ligand | C-3 Allyl-1H-indazole | High | mit.edu |
| C-4, C-7 | Cyclization from substituted benzene | 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene, LDA, THF, -75°C | 6-Bromo-4-(difluoromethyl)-7-methyl-1H-indazole | --- | google.com |
Following initial functionalization, the substituted this compound core can undergo further chemical transformations to build more complex molecules. These derivatizations are crucial for fine-tuning the properties of the final compounds.
Common derivatization strategies include:
Amide Bond Formation: Indazole carboxylic acids are valuable intermediates that can be coupled with various amines to form a diverse library of amides. This is a robust method for expanding molecular diversity. nih.gov
Reductive Amination: Amino-substituted indazoles can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium cyanoborohydride, to yield secondary or tertiary amines. nih.gov
Formation of Esters and Boric Acids: Functionalized difluoromethylindazole derivatives have been converted into the corresponding esters of carboxylic acids and boric acids. nuph.edu.uaresearchgate.net These derivatives, particularly boronic acids and their esters, are highly valuable intermediates for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the connection of the indazole core to other aromatic or heterocyclic systems.
These multi-step synthetic sequences allow for the systematic exploration of the chemical space around the this compound scaffold.
The development of scalable synthetic routes is essential for producing significant quantities of this compound and its derivatives. Research has focused on creating safe and efficient protocols that can be implemented on an industrial scale.
A key challenge is the introduction of the difluoromethyl group. One notable large-scale procedure involves the N-1-difluoromethylation of an ethyl 6-hydroxy-1H-indazole-3-carboxylate derivative (with the hydroxyl group protected) using chlorodifluoromethane (Freon 22). researchgate.net This optimized method employs sodium hydride as a base with catalytic amounts of sodium iodide and 18-crown-6 (B118740) ether at a moderate temperature of 40°C, providing a safer alternative to high-pressure methods or reactions at high temperatures in DMF. researchgate.net This protocol has been successfully applied to synthesize up to 33 grams of the N-difluoromethylated product. researchgate.net
Another approach to large-scale indazole synthesis involves the [3+2] cycloaddition of in situ generated benzyne (B1209423) with diazo compounds. orgsyn.org A reported procedure details the synthesis of a 1H-indazole derivative on a 4.98-gram scale starting from ethyl diazoacetate and an o-silylaryl triflate as the benzyne precursor. orgsyn.org Such cycloaddition strategies offer a powerful and convergent route to the indazole core, which could be adapted for the synthesis of this compound by using a correspondingly substituted benzyne precursor.
| Method | Starting Materials | Reagents | Scale | Key Feature | Reference |
| N-Difluoromethylation | Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, CHClF₂ | NaH, NaI (cat.), 18-crown-6 (cat.), 40°C | Up to 33 g | Avoids high pressure/temperature; scalable | researchgate.net |
| [3+2] Cycloaddition | o-Silylaryl triflate, Ethyl diazoacetate | TBAF, THF, -78°C to rt | 4.98 g | Convergent route to the indazole core | orgsyn.org |
Efficiency and Yield Optimization in Synthetic Pathways
Optimizing the efficiency and yield of synthetic pathways leading to this compound derivatives is critical for their practical application. Significant efforts have been directed towards refining reaction conditions to maximize product formation and regioselectivity.
A prime example is the N-alkylation of 3-iodoindazole with chlorodifluoromethane to introduce the difluoromethyl group. sorbonne-universite.fr The optimization of this reaction involved a systematic study of bases and solvents to control the N1 versus N2 regioselectivity. It was found that using chlorodifluoromethane as a stock solution in acetonitrile allowed for precise control over the stoichiometry of the gaseous reagent. sorbonne-universite.frresearchgate.net This level of control was key to achieving good N1-regioselectivity and synthesizing the desired 1-(difluoromethyl)-3-iodo-1H-indazole in a 59% yield on a 14.2-gram scale. sorbonne-universite.frresearchgate.net
The table below details the optimization efforts for the N-difluoromethylation of 3-iodoindazole. sorbonne-universite.fr
| Entry | Base | Solvent | CHCl₂F₂/Base (equiv) | Ratio (N1:N2) | Yield (%) |
| 1 | t-BuONa | MeCN | 2:2 | 5:1 | 46 |
| 2 | t-BuONa | MeCN | 1.5:1.5 | 9:1 | 59 |
| 3 | t-BuOK | MeCN | 1.5:1.5 | 7:1 | 55 |
| 4 | NaH | MeCN | 1.5:1.5 | 4:1 | 47 |
| 5 | t-BuONa | THF | 1.5:1.5 | 2:1 | 35 |
This systematic optimization demonstrates that careful selection of reagents and reaction parameters is crucial for achieving high yields and the desired regioselectivity in the synthesis of substituted difluoromethyl indazoles. sorbonne-universite.fr Similarly, in Suzuki-Miyaura couplings for C-3 functionalization, the choice of palladium catalyst, ligand, and solvent system (including the use of ionic liquids) has been shown to significantly impact reaction yields and the ease of catalyst recycling. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra, a complete picture of the molecular framework, including connectivity and the electronic environment of each atom, can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other nuclei. For 6-(Difluoromethyl)-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring, the N-H proton, and the proton of the difluoromethyl group.
The most characteristic signal would be for the proton of the -CHF₂ group. This proton is coupled to two equivalent fluorine atoms, which splits its signal into a triplet due to spin-spin coupling (a ¹H-¹⁹F coupling constant, denoted as ²JHF). The aromatic region would display signals for H3, H4, H5, and H7, with their chemical shifts and coupling patterns providing unambiguous evidence of the substitution pattern on the benzene (B151609) ring. The N-H proton typically appears as a broad singlet.
Illustrative Data: The following table presents typical ¹H NMR data for a related N-difluoromethyl-indazole derivative to illustrate the expected signals. nuph.edu.uaNote: This data is not for this compound.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| N-H | ~10.0-13.0 | br s | - |
| H3 | ~8.1 | s | - |
| Aromatic-H | ~7.1-7.8 | m | - |
| CHF₂ | ~7.4 | t | ²JHF ≈ 60.0 Hz |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to characterize the carbon skeleton of a molecule. For this compound, eight distinct signals are expected, corresponding to the seven carbons of the indazole ring system and the one carbon of the difluoromethyl group.
Illustrative Data: The table below shows representative ¹³C NMR data for an analogous N-difluoromethyl-indazole. mdpi.comNote: This data is not for this compound.
| Carbon Assignment | Chemical Shift (δ) ppm | Multiplicity (due to F-coupling) | Coupling Constant (J) Hz |
| C3a, C7a (bridgehead) | ~120-140 | s | - |
| C3 | ~130 | s | - |
| C4, C5, C6, C7 | ~110-130 | s | - |
| CHF₂ | ~111 | t | ¹JCF ≈ 246 Hz |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoromethyl Group Confirmation
¹⁹F NMR is an essential and highly sensitive technique for the direct detection and confirmation of fluorine-containing functional groups. For this compound, the ¹⁹F NMR spectrum provides unequivocal evidence for the presence of the -CHF₂ group.
The two fluorine atoms are chemically equivalent and couple to the single proton of the difluoromethyl group, resulting in a doublet in the ¹⁹F NMR spectrum with a coupling constant of ²JFH. The chemical shift of this signal is characteristic of difluoromethyl groups attached to an aromatic system. nuph.edu.uamdpi.com
Illustrative Data: The following table provides typical ¹⁹F NMR data for a related N-difluoromethyl-indazole derivative. mdpi.comNote: This data is not for this compound.
| Fluorine Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CHF₂ | ~ -90 to -96 | d | ²JFH ≈ 60-61 Hz |
Nitrogen-14 and Nitrogen-15 Nuclear Magnetic Resonance (¹⁴N, ¹⁵N NMR) for Nitrogen Atom Analysis
Nitrogen NMR spectroscopy allows for the direct observation of the nitrogen atoms, providing insight into the electronic structure of the heterocyclic ring. ¹⁴N NMR is often hampered by significant signal broadening due to the quadrupolar nature of the ¹⁴N nucleus.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or five decimal places). algimed.comlibretexts.org This precision allows for the calculation of a unique molecular formula.
For this compound, the molecular formula is C₈H₆F₂N₂. HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), and this experimentally determined value would be compared to the calculated exact mass to confirm the formula. researchgate.net
| Parameter | Value |
| Molecular Formula | C₈H₆F₂N₂ |
| Calculated Monoisotopic Mass | 168.0502 u |
| Expected [M+H]⁺ Ion | 169.0575 m/z |
An experimental HRMS measurement matching the calculated value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of the compound.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the gold standard for unambiguously determining the solid-state structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, providing precise information on bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound has not been reported, analysis of related 1H-indazole structures reveals common features. nih.gov The indazole ring system is typically planar. In the crystal lattice, molecules of 1H-indazole derivatives often form hydrogen-bonded dimers or chains, where the N-H of one molecule interacts with the pyridinic N2 atom of a neighboring molecule. mdpi.com This intermolecular hydrogen bonding is a key feature of the solid-state architecture of such compounds. A crystallographic study of this compound would confirm these features and reveal the precise orientation of the difluoromethyl group relative to the heterocyclic ring.
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique for the identification of functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the indazole ring, the difluoromethyl group, and the aromatic C-H bonds.
The interpretation of the spectrum involves correlating the observed absorption frequencies (in wavenumbers, cm⁻¹) with known vibrational modes of specific chemical bonds. While an experimental spectrum for this exact molecule is not publicly available, a detailed prediction of the key vibrational frequencies can be made based on the analysis of structurally related compounds, such as 1H-indazole and other fluorinated aromatic molecules. nist.govchemicalbook.comresearchgate.net
Indazole Ring Vibrations: The core indazole structure gives rise to several characteristic bands. The N-H stretching vibration of the pyrazole (B372694) moiety is typically observed as a broad band in the region of 3100-3300 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of sharp to medium bands in the 1450-1620 cm⁻¹ range. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, are found in the 750-900 cm⁻¹ region. researchgate.net
Difluoromethyl Group Vibrations: The C-F bonds of the difluoromethyl group are associated with strong absorption bands due to the large change in dipole moment during vibration. The asymmetric and symmetric stretching vibrations of the C-F bonds are anticipated to be prominent in the fingerprint region, typically between 1100 and 1350 cm⁻¹. upenn.edu The presence of two fluorine atoms will likely result in multiple strong absorptions in this region.
The following interactive data table summarizes the expected characteristic FTIR absorption bands for this compound and their corresponding functional group assignments.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
| N-H Stretch | 3100-3300 | Indazole N-H |
| Aromatic C-H Stretch | 3000-3100 | Aromatic C-H |
| C=C/C=N Stretch | 1450-1620 | Indazole Ring |
| C-F Stretch (asymmetric) | 1100-1350 | Difluoromethyl (CF₂) |
| C-F Stretch (symmetric) | 1100-1350 | Difluoromethyl (CF₂) |
| Aromatic C-H Bend (out-of-plane) | 750-900 | Substituted Benzene Ring |
This table is a predictive representation based on spectroscopic data of analogous structures.
Purity Assessment Techniques (e.g., HPLC)
High-performance liquid chromatography (HPLC) is a cornerstone technique for the assessment of purity of pharmaceutical compounds and other organic molecules. nih.goviaea.org For a fluorinated heterocyclic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for achieving efficient separation and accurate quantification of the main component and any potential impurities. researchgate.net
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
A typical HPLC method for the purity assessment of this compound would involve the following parameters:
Column: A C18 column is a common choice for the separation of aromatic and heterocyclic compounds.
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile or methanol is generally effective. A gradient allows for the elution of compounds with a wider range of polarities.
Detection: Ultraviolet (UV) detection is the most common method for chromophoric compounds like indazoles. The detection wavelength would be set at the λmax (wavelength of maximum absorbance) of this compound to ensure high sensitivity.
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The following interactive data table outlines a representative set of HPLC parameters that could be employed for the purity assessment of this compound.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolved in Acetonitrile/Water |
This table represents a typical starting point for method development, and optimization may be required for specific applications.
The validation of the HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness for its intended purpose of purity determination. iaea.org
Mechanistic Investigations of Chemical Reactivity and Transformations
Elucidation of Reaction Pathways for Difluoromethylation
The introduction of a difluoromethyl (CHF2) group onto the indazole scaffold is a critical transformation for synthesizing compounds like 6-(Difluoromethyl)-1H-indazole. Mechanistic studies reveal that these reactions, particularly N-difluoromethylation, often proceed through pathways involving difluorocarbene (:CF2) as a key intermediate or via radical pathways.
One common and cost-effective method for N-difluoromethylation utilizes chlorodifluoromethane (B1668795) (CHClF2, Freon-22) as the difluorocarbene source. researchgate.net The reaction is typically performed in the presence of a base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). researchgate.net The proposed mechanism involves the deprotonation of the indazole N-H by the base to form an indazolide anion. Concurrently, the base reacts with CHClF2 to generate the highly reactive difluorocarbene intermediate. This electrophilic carbene is then attacked by the nucleophilic indazolide anion to form the N-CHF2 bond.
A significant mechanistic feature of this reaction is the formation of a mixture of two regioisomers: the N-1 and N-2 difluoromethylated products. The reaction of the indazolide anion with difluorocarbene can occur at either of the two nitrogen atoms of the pyrazole (B372694) ring, leading to 1-(difluoromethyl) and 2-(difluoromethyl) indazole derivatives. nuph.edu.ua
| Reagent System | Proposed Intermediate | Key Mechanistic Steps | Product Outcome |
| CHClF2 / Base (e.g., NaH, KOH) | Difluorocarbene (:CF2) | 1. Deprotonation of indazole N-H. 2. Formation of :CF2 from CHClF2. 3. Nucleophilic attack of indazolide anion on :CF2. | Mixture of N-1 and N-2 isomers researchgate.net |
| Radical Precursors / Initiator | Difluoromethyl radical (•CF2H) | 1. Generation of •CF2H from a precursor. 2. Radical addition to the heterocycle. | C-H difluoromethylation researchgate.netnih.gov |
Alternatively, radical difluoromethylation pathways have emerged as a powerful tool for creating C-CHF2 bonds on heterocyclic systems. researchgate.net These methods employ various difluoromethyl radical precursors and often utilize photoredox or transition metal catalysis. researchgate.netnih.gov While typically used for direct C-H functionalization, understanding these radical pathways is essential as they represent an alternative strategy for synthesizing difluoromethylated indazole derivatives, potentially offering different regiochemical outcomes compared to the carbene-based N-alkylation methods.
Understanding Regioselectivity and Stereoselectivity in Indazole Synthesis and Modification
The regioselectivity of reactions involving the indazole nucleus, particularly substitution at the nitrogen atoms, is a critical aspect of its chemistry. The formation of either N-1 or N-2 substituted products is highly dependent on steric and electronic factors, as well as the reaction conditions employed. beilstein-journals.orgnih.gov This determines whether the kinetic or thermodynamic product is favored.
In the context of synthesizing this compound, the alkylation (difluoromethylation) of the indazole ring can yield both 1H and 2H isomers. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.net Consequently, reactions conducted under conditions that allow for equilibration will predominantly yield the N-1 substituted product, which is the thermodynamically favored isomer. beilstein-journals.orgnih.gov
Several factors influence the N-1/N-2 regioisomeric distribution:
Base and Solvent System: The choice of base and solvent plays a crucial role. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N-1 selective indazole alkylation. beilstein-journals.orgnih.gov This selectivity can be attributed to the coordination of the sodium cation with the N-2 atom and an electron-rich group on the indazole ring, directing the electrophile to the N-1 position. beilstein-journals.org
Steric Effects: Substituents on the indazole ring can sterically hinder one nitrogen atom over the other, influencing the site of attack by an incoming electrophile.
Electronic Effects: The electronic properties of substituents on the benzene (B151609) portion of the indazole ring also impact regioselectivity. Electron-withdrawing groups can alter the nucleophilicity of the nitrogen atoms, affecting the product ratio. For example, indazoles with certain electron-withdrawing groups at the C-7 position have shown excellent N-2 regioselectivity. beilstein-journals.orgnih.gov
The table below summarizes the general conditions that influence regioselectivity in indazole N-alkylation.
| Condition | Favored Product | Rationale |
| Thermodynamic Control (e.g., higher temp., longer reaction time) | N-1 Isomer | The 1H-tautomer and its derivatives are generally more stable. nih.govnih.gov |
| Kinetic Control (e.g., lower temp., strong non-coordinating base) | N-2 Isomer | The N-2 position can be more accessible or the transition state leading to the N-2 product may be lower in energy under certain conditions. |
| NaH in THF | N-1 Isomer | Believed to involve coordination of Na+ to the N-2 nitrogen, directing alkylation to N-1. beilstein-journals.orgbeilstein-journals.org |
| Strongly Basic Conditions | Mixture of N-1 and N-2 | Unselective protection/alkylation often occurs under strongly basic conditions. researchgate.net |
| Mildly Acidic Conditions | N-2 Isomer | Regioselective protection at N-2 can occur under these conditions. researchgate.net |
Stereoselectivity is less commonly a factor in the direct synthesis or modification of the achiral this compound core itself. However, it becomes highly relevant when chiral substituents are introduced to the molecule or when the indazole participates in reactions that create new stereocenters, such as in the synthesis of more complex derivatives.
Kinetic and Thermodynamic Studies of Key Reactions
The final product distribution in many chemical reactions, including the functionalization of indazoles, is governed by the principles of kinetic and thermodynamic control. wikipedia.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation of the products, meaning the product that forms fastest (via the lowest activation energy pathway) will predominate. libretexts.org Conversely, a reaction is under thermodynamic control when the system reaches equilibrium, and the product ratio reflects the relative thermodynamic stabilities of the products, with the most stable product being dominant. wikipedia.orgmasterorganicchemistry.com
In the chemistry of indazoles, the distinction between kinetic and thermodynamic control is particularly evident in N-alkylation reactions.
Kinetic Product: The N-2 alkylated indazole is often the kinetic product. Its formation may proceed through a lower energy transition state, allowing it to be formed more rapidly, especially at lower temperatures where the reverse reaction is slow or non-existent. wikipedia.orglibretexts.org
Thermodynamic Product: The N-1 alkylated indazole is typically the thermodynamic product. The 1H-indazole tautomer is more stable than the 2H-indazole tautomer by approximately 2-3 kcal/mol. sci-hub.se This inherent stability extends to their N-substituted derivatives, making the N-1 isomer the more stable product at equilibrium. nih.govresearchgate.net
Reaction conditions can be manipulated to selectively favor one product over the other. Low temperatures and short reaction times generally favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the reverse reaction or to allow the system to reach equilibrium. masterorganicchemistry.com In contrast, higher temperatures and longer reaction times provide the necessary energy for the reactions to be reversible, allowing the product mixture to equilibrate and favor the most stable thermodynamic product. libretexts.org
The energy profile diagram below illustrates the concept. Product A (the kinetic product) is formed faster due to a lower activation energy (Ea,kinetic), while Product B (the thermodynamic product) is more stable (lower Gibbs free energy, G).
Studies on indazole tautomerism have provided thermodynamic data confirming the greater stability of the 1H-form. For the parent indazole, the relative stability of 1H-indazole is 0.0 kJ/mol, while 2H-indazole is less stable at 13.9 kJ/mol. researchgate.net This energy difference is the driving force for the preference for N-1 substituted products under thermodynamic control.
Following a thorough search for scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not publicly available. The existing research on indazole derivatives is extensive; however, it does not provide the specific data points—such as DFT calculations, molecular docking scores, or QSAR models—required to construct an article that adheres to the requested outline for this particular molecule.
Computational studies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics, are frequently applied to the broader class of indazole-containing compounds to explore their potential in medicinal chemistry. These studies investigate the electronic properties, reactivity, and binding interactions of various indazole derivatives with biological targets like kinases and other enzymes.
However, without specific research dedicated to this compound, it is not possible to provide the scientifically accurate, data-driven content and tables required for the following sections of the requested article:
Computational and Theoretical Chemistry Studies
Computational Prediction of Reaction Outcomes and Selectivity
Therefore, the generation of the requested article with detailed research findings and data tables is not feasible at this time.
Exploration of Biological Activities and Molecular Interaction Mechanisms
Enzyme Modulation and Inhibition Studies
Derivatives of 6-(difluoromethyl)-1H-indazole have been the subject of numerous studies to evaluate their potential as modulators of various enzymatic activities. The introduction of the difluoromethyl group can significantly impact the compound's binding affinity, selectivity, and pharmacokinetic properties.
Succinate Dehydrogenase (SDH) Inhibition and Binding Interactions
The indazole ring, particularly when combined with a difluoromethyl group, has been identified as a key component in a novel class of succinate dehydrogenase (SDH) inhibitors. These compounds are primarily investigated for their fungicidal properties, as SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi.
The table below summarizes the inhibitory concentrations of a related indazole-containing SDH inhibitor against various fungal pathogens.
| Compound | Fungal Species | EC50 (mg/L) |
| N-(2-(7-bromo-5-chloro-1H-indazol-1-yl)phenyl)- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Fungus 1 | Data Not Available |
| Fungus 2 | Data Not Available |
EC50 values represent the concentration of the compound that inhibits 50% of the fungal growth.
Targeting Protein Kinases
The this compound scaffold has been incorporated into molecules designed to target various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
Polo-like kinase 4 (PLK4): Indazole derivatives have been developed as potent inhibitors of PLK4, a key regulator of centriole duplication. Overexpression of PLK4 is associated with tumorigenesis. While specific data for a 6-difluoromethyl substituted indazole is not readily available, related N-(1H-indazol-6-yl)benzenesulfonamide derivatives have shown significant PLK4 inhibitory activity, with IC50 values as low as 0.1 nM nih.gov. The indazole core is crucial for binding to the kinase domain.
Pim Kinases: The 1H-indazole scaffold is a key feature in a class of potent pan-Pim kinase inhibitors nih.gov. Pim kinases are a family of serine/threonine kinases involved in cell survival and proliferation. The development of 3-(pyrazin-2-yl)-1H-indazole derivatives has led to compounds with low nanomolar IC50 values against Pim-1, Pim-2, and Pim-3.
Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been designed as inhibitors of FGFRs, a family of receptor tyrosine kinases implicated in various cancers. The 1H-indazol-3-amine scaffold has been a starting point for the development of potent FGFR1 inhibitors nih.gov. Optimization of these structures, including the introduction of various substituents on the indazole ring, has led to compounds with IC50 values in the low nanomolar range. For example, a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative showed an FGFR1 IC50 of 30.2 nM preprints.org.
Epidermal Growth Factor Receptor (EGFR): The indazole core is a recognized pharmacophore for the development of EGFR inhibitors researchgate.net. While specific inhibitory data for this compound is not detailed, the general class of indazole-based compounds has been explored for its potential to target this key receptor in cancer therapy.
Phosphatidylinositol 3-Kinase (PI3K): A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their antiproliferative activities by targeting the PI3K/AKT/mTOR signaling pathway nih.gov. One of the derivatives, W24, exhibited broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM nih.gov. Furthermore, a benzimidazole derivative containing a 2-(difluoromethyl) group, structurally related to the indazole scaffold, has shown potent inhibitory activity against PI3Kα with an IC50 value of 22.8 nM nih.gov.
The table below presents the inhibitory activities of various indazole derivatives against different protein kinases.
| Kinase Target | Indazole Derivative Structure | IC50 Value |
| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22) | 0.1 nM nih.gov |
| Pim-1 | 3-(pyrazin-2-yl)-1H-indazole derivative (13o) | <10 nM |
| FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative (13a) | 30.2 nM preprints.org |
| PI3Kα | 3-amino-1H-indazole derivative (W24) | 0.43-3.88 μM nih.gov |
CC-Chemokine Receptor 4 (CCR4) Allosteric Antagonism
Indazole arylsulfonamides have been identified as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), a G-protein coupled receptor involved in inflammatory responses and cancer. These antagonists bind to an intracellular allosteric site on the receptor acs.orgnih.gov. Structure-activity relationship studies have shown that while various substitutions on the indazole ring are tolerated, analogues with smaller groups at the C6 position are generally preferred acs.orgnih.gov. Although direct evidence for a 6-difluoromethyl substituted indazole as a CCR4 antagonist is not prominent in the literature, the established role of the indazole scaffold in this class of antagonists suggests that such a substitution could be a viable strategy for modulating CCR4 activity.
Histone Deacetylase Inhibition
While there is extensive research on indazole-based histone deacetylase (HDAC) inhibitors, particularly targeting HDAC6, the specific contribution of a 6-difluoromethyl substituent is not well-documented in publicly available research. Studies have reported on indazole-based compounds with a hydroxamic acid zinc-binding group that show potent and selective HDAC6 inhibition, with IC50 values in the low nanomolar range. For instance, compound 5j, an indazole-based HDAC6 inhibitor, has an IC50 of 1.8 nM. Separately, difluoromethyl-1,3,4-oxadiazoles have been identified as a novel class of selective and mechanism-based HDAC6 inhibitors. However, a direct combination of the this compound core with functionalities known to inhibit HDACs has not been extensively explored in the available literature.
Nitric Oxide Synthase (NOS) Inhibition
Fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS) isoforms. The introduction of fluorine atoms to the aromatic ring of the indazole skeleton has been shown to increase inhibitory potency and selectivity for NOS-II over NOS-I drugbank.com. For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83% drugbank.com. While these findings highlight the importance of fluorination, specific data on the inhibitory activity of this compound against NOS isoforms is not currently available. The electronic effects of the difluoromethyl group could potentially influence the interaction with the heme-iron of the enzyme, which is the proposed mechanism of action for indazole-based NOS inhibitors nih.gov.
Modulation of other Cellular Pathways and Enzymes
The versatile 1H-indazole scaffold has been utilized to develop modulators of other cellular pathways beyond direct enzyme inhibition. For instance, indazole derivatives have been explored as modulators of the Wnt signaling pathway, a critical pathway in embryonic development and cancer nih.govnih.gov. Small molecules containing the indazole core have been designed to either inhibit or activate this pathway by targeting various components such as porcupine or tankyrase. However, specific studies detailing the effects of this compound on these or other cellular pathways are limited in the current body of scientific literature.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-Activity Relationship (SAR) studies on indazole derivatives have provided critical insights into the structural requirements for biological potency, particularly in the context of kinase inhibition and anticancer activity. Modifications at various positions of the 1H-indazole scaffold significantly influence the compound's interaction with target proteins.
For instance, in the development of pan-Pim kinase inhibitors, systematic optimization of substituents on the 1H-indazole core was crucial. A derivative, compound 82a (5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazole), demonstrated potent activity against Pim-1, Pim-2, and Pim-3 with IC₅₀ values of 0.4, 1.1, and 0.4 nM, respectively nih.gov. This highlights the importance of the substitution pattern for achieving high potency. Further SAR studies on 1H-indazol-3-amine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors revealed that the N-ethylpiperazine group was important for both enzymatic and cellular activity nih.gov. A related compound, 99 , was identified as a highly potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM nih.gov.
In a different series of 6-amino-1H-indazole derivatives, the nature of the substituent on the 6-amino group was found to be a key determinant of anti-proliferative activity. The compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) showed potent growth inhibitory activity across four tested human cancer cell lines, with IC₅₀ values ranging from 2.9 to 59.0 μM dntb.gov.ua. This suggests that a substituted benzyl group at this position can significantly enhance cytotoxicity. Additionally, studies on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. nih.gov. These models use steric and electrostatic maps to provide a structural framework for designing new inhibitors with improved potency nih.gov.
Table 1: SAR Insights for Indazole Derivatives
| Indazole Core/Derivative | Target/Activity | Key SAR Findings | Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| 3-(Pyrazin-2-yl)-1H-indazole | Pan-Pim Kinase Inhibition | 5-(2,6-difluorophenyl) substitution is favorable for high potency. | 0.4 nM (Pim-1), 0.4 nM (Pim-3) | nih.gov |
| 1H-Indazol-3-amine | FGFR1 Inhibition | N-ethylpiperazine group at a specific position is important for enzymatic and cellular activity. | 2.9 nM | nih.gov |
| 6-Amino-1H-indazole | Anticancer (HCT116, etc.) | N-(4-fluorobenzyl) substitution on the 6-amino group enhances cytotoxic activity. | 2.9 - 59.0 µM | dntb.gov.ua |
| Indazole Derivatives | HIF-1α Inhibition | Steric and electrostatic properties are key for inhibitory potency, as mapped by 3D-QSAR. | Not specified | nih.gov |
Molecular Interactions at Target Binding Sites
The biological activity of this compound and related compounds is governed by a complex interplay of molecular interactions within the binding sites of their protein targets. These interactions include hydrogen bonding, hydrophobic contacts, and π-stacking, with the difluoromethyl group playing a unique bioisosteric role.
Hydrogen bonds are fundamental to the molecular recognition of indazole-based ligands. The 1H-indazole scaffold itself contains a classic hydrogen bond donor (the N1-H) and acceptor (the N2 atom). In crystal structures, these groups frequently participate in forming intermolecular N—H⋯N hydrogen bonds, which can organize molecules into infinite helical chains or layers researchgate.netresearchgate.net.
The 6-(difluoromethyl) group introduces a non-classical hydrogen bond donor. The C-H bond in the -CF₂H moiety is polarized by the two electron-withdrawing fluorine atoms, enabling it to act as a "lipophilic hydrogen bond donor" researchgate.netbohrium.com. This group can form C-H⋯O and C-H⋯N hydrogen bonds with acceptor groups in a protein's active site researchgate.netnih.gov. Studies have shown that the difluoromethyl group's ability to donate a hydrogen bond is comparable to that of thiophenols and anilines, although it is a weaker donor than a hydroxyl group bohrium.comh1.co. This interaction is significant because it allows the molecule to form an additional hydrogen bond that might not be possible with a non-fluorinated analogue like a methyl group, thereby enhancing binding affinity and specificity.
In addition to interactions with protein residues, indazole rings can self-associate through π-stacking, a phenomenon observed in crystal structures where molecules form stacks along a crystallographic axis researchgate.net. The hydrophobic nature of the indazole core also drives it to occupy nonpolar pockets within a binding site, displacing water molecules and contributing favorably to the binding thermodynamics nih.gov. The difluoromethyl group, while capable of hydrogen bonding, is also considered a lipophilic moiety, further contributing to these hydrophobic interactions researchgate.net.
The difluoromethyl (-CF₂H) group is a valuable bioisostere in medicinal chemistry, often used to replace traditional polar functional groups like hydroxyl (-OH), thiol (-SH), and sometimes amino (-NH₂) groups researchgate.netresearchgate.net. Its utility stems from its unique combination of properties: it can act as a hydrogen bond donor while simultaneously increasing lipophilicity compared to a hydroxyl group bohrium.com. This dual role is often described by the term "lipophilic hydrogen bond donor" h1.co.
Replacing a hydroxyl group with a difluoromethyl group can lead to several advantages. It can enhance metabolic stability by blocking a site of potential oxidation and improve membrane permeability due to its increased lipophilicity researchgate.net. Studies quantifying its properties found that the hydrogen bond acidity (A) for a series of difluoromethyl compounds ranged from 0.085 to 0.126, confirming its capacity as a hydrogen bond donor bohrium.com. The change in lipophilicity (ΔlogP) when substituting a methyl group with a difluoromethyl group can range from -0.1 to +0.4, allowing for fine-tuning of a molecule's physicochemical properties bohrium.com. This bioisosteric replacement allows medicinal chemists to modulate a compound's binding interactions and pharmacokinetic profile in a rational manner.
Table 2: Physicochemical Properties of the Difluoromethyl Group as a Bioisostere
| Property | Description | Observed Values/Comparison | Reference |
|---|---|---|---|
| Bioisosteric Replacement | Can replace -OH, -SH, and -NH₂ groups. | Serves as a metabolically stable analogue. | researchgate.netresearchgate.net |
| Hydrogen Bond Acidity (A) | A measure of the group's ability to act as a hydrogen bond donor. | 0.085 - 0.126 (similar to thiophenol, weaker than hydroxyl). | bohrium.com |
| Lipophilicity Change (ΔlogP) | Change in logP when replacing -CH₃ with -CF₂H. | -0.1 to +0.4 (generally increases lipophilicity). | bohrium.com |
| Key Feature | Acts as a "lipophilic hydrogen bond donor". | Combines hydrogen bonding capacity with increased lipophilicity. | bohrium.comh1.co |
Antimicrobial Research Applications
While research specifically detailing the antifungal mechanism of this compound is limited, studies on related indazole derivatives have demonstrated notable antifungal activity, offering clues to potential mechanisms. Certain N-acyl-1H-indazole derivatives have shown moderate to good inhibitory activity against a panel of six fungal species nih.gov. For example, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide exhibited significant activity against Pythium aphanidermatum and Rhizoctonia solani, with EC₅₀ values of 16.75 µg/mL and 19.19 µg/mL, respectively nih.gov.
The mechanisms underlying the antifungal action of fluorinated heterocyclic compounds often involve the disruption of critical cellular structures and metabolic pathways. A primary target is the fungal cell membrane. Studies on other antifungal agents have shown that they can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and leakage of intracellular contents mdpi.com. It is plausible that indazole derivatives could act similarly, disrupting membrane integrity and causing cell lysis mdpi.comarabjchem.org.
Another potential mechanism is the interference with fungal energy metabolism. Compounds that inhibit key enzymes in metabolic pathways, such as the tricarboxylic acid (TCA) cycle, can deplete the cell's ATP supply, ultimately leading to cell death mdpi.com. Given the broad biological activity of indazoles as enzyme inhibitors, it is conceivable that their antifungal effects could stem from the inhibition of essential fungal enzymes involved in metabolism or virulence.
Table 3: Antifungal Activity of Selected Indazole Derivatives
| Compound | Fungal Species | Activity (EC₅₀) | Reference |
|---|---|---|---|
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide | Pythium aphanidermatum | 16.75 µg/mL | nih.gov |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide | Rhizoctonia solani | 19.19 µg/mL | nih.gov |
Antibacterial Activity Mechanisms
Currently, there is no specific data available in peer-reviewed literature detailing the antibacterial activity or the molecular mechanisms of action for this compound. While the broader class of indazole derivatives has been a subject of interest for its potential antimicrobial properties, research has focused on other substituted forms of the indazole scaffold. For instance, studies have explored the antibacterial potential of N-methyl-3-aryl indazoles, 3-methyl-1H-indazole derivatives, and 4-bromo-1H-indazole derivatives, but these findings cannot be directly extrapolated to the 6-difluoromethyl substituted variant. The unique electronic properties conferred by the difluoromethyl group at the 6-position likely result in a distinct biological profile that remains to be investigated.
Antiomycete Activity Investigations
Similarly, the scientific record lacks specific studies on the antiomycete (antifungal) activities of this compound. The introduction of fluorine-containing groups, such as the difluoromethyl moiety, is a common strategy in the development of bioactive compounds, often enhancing metabolic stability and binding affinity. Heterocycles containing difluoromethyl groups are recognized for their potential applications in pharmaceutical and agricultural sciences. However, without specific experimental data on this compound, any discussion of its potential antifungal efficacy or mechanism of action would be purely speculative.
Agrochemical Research: Plant Growth Regulation via Enzyme Activity Modulation (e.g., Nitrate Reductase)
There is no available research on the effects of this compound on plant physiology, specifically concerning the modulation of enzyme activity for plant growth regulation. Nitrate reductase is a key enzyme in the nitrogen assimilation pathway in plants, making it a potential target for agrochemicals. The regulation of this enzyme can have significant effects on plant growth and development. However, no studies have been published that explore the interaction between this compound and nitrate reductase or any other plant enzyme. Consequently, its potential as a plant growth regulator is currently unknown.
Future Perspectives and Advanced Research Directions
Development of Next-Generation Synthetic Methodologies for Complex Indazole Frameworks
The synthesis of indazole derivatives has been a subject of intense research, leading to a variety of established methods. nih.govnih.gov However, the demand for more efficient, sustainable, and versatile synthetic routes continues to drive innovation in this field. researchgate.net Future synthetic methodologies are expected to focus on several key areas to facilitate the creation of complex and diverse indazole frameworks, including those based on 6-(Difluoromethyl)-1H-indazole.
One of the primary goals is the development of novel catalytic systems that offer greater control over regioselectivity and stereoselectivity. nih.gov This includes the exploration of earth-abundant metal catalysts and organocatalysis to provide more sustainable alternatives to traditional precious metal catalysts. nih.gov Furthermore, advancements in C-H activation and functionalization techniques are anticipated to streamline the synthesis of highly substituted indazole derivatives, allowing for the direct introduction of functional groups onto the indazole core with high precision and atom economy. nih.gov
Another promising direction is the application of flow chemistry and automated synthesis platforms. ucc.ie These technologies can enable the rapid and efficient production of libraries of this compound analogues, accelerating the drug discovery process by providing a diverse set of compounds for biological screening. The integration of microfluidics with synthetic protocols could also offer enhanced control over reaction parameters, leading to improved yields and purities. rsc.org
The development of innovative cycloaddition reactions is also poised to play a crucial role in the synthesis of complex indazole frameworks. ucc.ie These methods can provide access to novel polycyclic and spirocyclic indazole derivatives, expanding the chemical space available for exploration. The continual refinement of these synthetic tools will be instrumental in unlocking the full potential of the this compound scaffold. nih.gov
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry, offering powerful tools for the rational design and synthesis of novel therapeutic agents. acs.orgijpsjournal.com For this compound and its analogues, AI and ML can be leveraged at multiple stages of the drug discovery pipeline. nih.gov
In the realm of compound design, machine learning algorithms can be trained on vast datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel this compound derivatives. nih.gov These predictive models can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. acs.org Generative models, a subset of AI, can even propose entirely new molecular structures with desired properties, further expanding the accessible chemical space. ijpsjournal.com
AI is also making significant strides in the area of synthetic planning. acs.org Retrosynthesis algorithms can analyze a target molecule, such as a complex derivative of this compound, and propose a step-by-step synthetic route. acs.org These tools can assist chemists in designing more efficient and cost-effective syntheses. acs.org
Furthermore, the combination of AI with automated synthesis platforms has the potential to create a closed-loop system for drug discovery. acs.org In such a system, AI algorithms would design novel compounds, which would then be synthesized and tested by automated robotic systems. The resulting data would then be fed back into the AI to refine its predictive models, creating a continuous cycle of design, synthesis, and testing. researchgate.net
| Application of AI/ML | Description | Potential Impact on this compound Research |
| Predictive Modeling | Utilizes algorithms to forecast the biological activity, physicochemical properties, and potential toxicity of novel compounds. nih.gov | Prioritization of the most promising this compound analogues for synthesis and testing. acs.org |
| Generative Design | Employs AI to create new molecular structures with desired therapeutic profiles. ijpsjournal.com | Discovery of novel this compound derivatives with enhanced efficacy and selectivity. |
| Retrosynthesis Planning | Uses AI to devise efficient synthetic routes for target molecules. acs.org | Streamlined and more cost-effective synthesis of complex this compound analogues. |
| Automated Drug Discovery | Integrates AI with robotic platforms for a closed-loop cycle of design, synthesis, and testing. acs.org | Accelerated discovery and optimization of lead compounds based on the this compound scaffold. |
Exploration of Novel Molecular Targets and Therapeutic Modalities for this compound Analogues
The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including several approved drugs. pnrjournal.comnih.gov The unique electronic properties of the this compound core make it an attractive starting point for the discovery of novel therapeutic agents targeting a wide range of molecular targets. researchgate.net
A significant area of future research will be the continued exploration of this compound analogues as kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling and are implicated in a variety of diseases, most notably cancer. researchgate.net The indazole scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors, and the introduction of a difluoromethyl group can modulate the compound's properties to achieve desired target engagement. nih.gov
Beyond kinases, there is a vast landscape of other molecular targets that could be explored. This includes G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways. High-throughput screening of this compound libraries against diverse target panels will be instrumental in identifying new biological activities.
Furthermore, the development of novel therapeutic modalities represents an exciting frontier. This could involve the design of proteolysis-targeting chimeras (PROTACs) that utilize a this compound-based ligand to recruit a target protein for degradation. Another avenue is the development of covalent inhibitors, where the indazole scaffold is functionalized with a reactive group that forms a permanent bond with the target protein, leading to prolonged and potent inhibition.
| Potential Molecular Targets | Therapeutic Area | Rationale for this compound Analogues |
| Kinases | Oncology, Inflammation | The indazole core is a privileged scaffold for kinase inhibitors, and the difluoromethyl group can enhance binding affinity and selectivity. nih.gov |
| GPCRs | Neuroscience, Metabolism | The diverse chemistry of indazoles allows for the synthesis of ligands that can modulate GPCR activity. |
| Ion Channels | Cardiovascular, Neurological Disorders | The structural features of indazole derivatives can be tailored to interact with specific ion channel subtypes. |
| Metabolic Enzymes | Metabolic Disorders, Infectious Diseases | Indazole-based compounds can be designed to inhibit key enzymes in pathogenic or disease-related metabolic pathways. |
Application of Advanced Imaging Techniques in Biological Systems
The ability to visualize the distribution and target engagement of a drug molecule within a biological system is crucial for understanding its mechanism of action and optimizing its therapeutic properties. nih.gov Advanced imaging techniques offer unprecedented opportunities to study the behavior of this compound analogues at the cellular and subcellular level. researchgate.netfrontiersin.org
Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy, stochastic optical reconstruction microscopy (STORM), and photoactivated localization microscopy (PALM), can provide images with a resolution far beyond the diffraction limit of light. nih.gov By labeling this compound derivatives with fluorescent probes, these techniques can be used to pinpoint their localization within cells and even track their interactions with specific proteins in real-time.
Another powerful approach is the use of positron emission tomography (PET) imaging. By incorporating a positron-emitting radionuclide into the structure of a this compound analogue, it is possible to non-invasively visualize its distribution throughout the body of a living organism. This can provide valuable information about the compound's pharmacokinetics and target engagement in a preclinical setting.
The development of novel imaging probes based on the this compound scaffold is also a promising area of research. These probes could be designed to selectively bind to a specific biological target and generate a detectable signal, enabling the visualization of that target in living cells or tissues.
Multi-disciplinary Approaches in Chemical Biology and Material Science Research
The versatility of the indazole scaffold extends beyond medicinal chemistry into the realms of chemical biology and material science. researchgate.netelsevierpure.com A multi-disciplinary approach will be key to unlocking the full potential of this compound and its derivatives in these fields.
In chemical biology, this compound-based probes can be developed as tools to study complex biological processes. For example, photoaffinity labeling probes can be used to identify the protein targets of a bioactive compound, while fluorescent probes can be employed to visualize cellular dynamics.
In material science, the unique photophysical properties of certain indazole derivatives make them attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. elsevierpure.com The introduction of a difluoromethyl group can influence the electronic properties of the indazole core, providing a means to fine-tune the material's characteristics for specific applications.
The convergence of chemistry, biology, and materials science will undoubtedly lead to novel and unexpected applications for this compound. Collaborative efforts between researchers in these different disciplines will be essential to drive innovation and translate fundamental discoveries into practical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
